molecular formula C10H10BrNO B13821133 N-(2-bromoprop-2-enyl)benzamide

N-(2-bromoprop-2-enyl)benzamide

Cat. No.: B13821133
M. Wt: 240.10 g/mol
InChI Key: VLOWQIPKJXJTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromoprop-2-enyl)benzamide is an organic compound with the molecular formula C10H10BrNO It is a derivative of benzamide, where the benzamide moiety is substituted with a 2-bromoprop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromoprop-2-enyl)benzamide typically involves the reaction of benzamide with 2-bromoprop-2-enyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromoprop-2-enyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction can lead to the formation of the corresponding amine or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of N-(2-substituted-prop-2-enyl)benzamides.

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-(2-aminoprop-2-enyl)benzamide.

Scientific Research Applications

N-(2-bromoprop-2-enyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromoprop-2-enyl)benzamide depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromoprop-2-enyl)benzamide is unique due to the presence of the 2-bromoprop-2-enyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This unique structure allows for specific interactions with biological targets and can be used to design novel compounds with desired properties.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

N-(2-bromoprop-2-enyl)benzamide

InChI

InChI=1S/C10H10BrNO/c1-8(11)7-12-10(13)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13)

InChI Key

VLOWQIPKJXJTJQ-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)C1=CC=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.